N'-(4-methylphenyl)carbamimidothioic acid
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Overview
Description
N’-(4-methylphenyl)carbamimidothioic acid is an organic compound with the molecular formula C8H10N2S It is characterized by the presence of a carbamimidothioic acid group attached to a 4-methylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-methylphenyl)carbamimidothioic acid typically involves the reaction of 4-methylphenyl isothiocyanate with ammonia or an amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-methylphenyl isothiocyanate+Ammonia→N’-(4-methylphenyl)carbamimidothioic acid
Industrial Production Methods
Industrial production methods for N’-(4-methylphenyl)carbamimidothioic acid may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(4-methylphenyl)carbamimidothioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamimidothioic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-(4-methylphenyl)carbamimidothioic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(4-methylphenyl)carbamimidothioic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-methyl-N-[(4-methylphenyl)methyl]carbamimidothioic acid
- Carbamimidothioic acid, N-methyl-N’-nitro-, methyl ester
- Carbamimidothioic acid, (4-methylphenyl)-, phenylmethyl ester
Uniqueness
N’-(4-methylphenyl)carbamimidothioic acid is unique due to its specific structural features and reactivity. Its 4-methylphenyl group imparts distinct chemical properties, making it valuable for various applications.
Properties
IUPAC Name |
N'-(4-methylphenyl)carbamimidothioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2S/c1-6-2-4-7(5-3-6)10-8(9)11/h2-5H,1H3,(H3,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLFMCZPFIKKDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C(N)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N=C(N)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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